molecular formula C₅₈H₁₀₄N₁₀O₁₃ B612689 Cyclosporin A-Derivative 2 CAS No. 156047-45-9

Cyclosporin A-Derivative 2

Katalognummer B612689
CAS-Nummer: 156047-45-9
Molekulargewicht: 1149.51
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclosporin A-Derivative 2 is a novel derivative of Cyclosporin A . Cyclosporin A is an immunosuppressant that binds to cyclophilin and inhibits calcineurin .

Wissenschaftliche Forschungsanwendungen

1. Nanoparticulate Lipospheres for Oral Administration Cyclosporin, an immunosuppressive drug, is hydrophobic with low oral bioavailability. Bekerman, Golenser, and Domb (2004) developed dispersible oil formulations that form nanodispersions upon mixing in water, aiming to enhance oral bioavailability. These formulations, stable at room temperature for at least six months, showed promising results in human bioavailability studies (Bekerman, Golenser, & Domb, 2004).

2. Fermentative Production and Pharmacological Applications Survase et al. (2011) reviewed the biosynthetic pathway, fermentative production, downstream processing, and various biological activities of Cyclosporin A, emphasizing its significant role in immunosuppression and other pharmacological applications (Survase, Kagliwal, Annapure, & Singhal, 2011).

3. Impact on Wound Healing Silva et al. (2001) demonstrated that Cyclosporin A inhibits the activity of matrix metalloproteinases during the early phase of wound healing in a rat molar model, suggesting its interference in wound healing post dental extractions (Silva, Coletta, Jorge, Bolzani, de Almeida, & Graner, 2001).

4. Solid Lipid Nanoparticles (SLN) Incorporation Ugazio, Cavalli, and Gasco (2002) explored the preparation of Cyclosporin A solid lipid nanoparticles (SLN) for potentially enhancing bioavailability through various administration routes, especially the duodenal route. This approach addresses the drug's extreme hydrophobicity (Ugazio, Cavalli, & Gasco, 2002).

5. Aqueous Cyclosporin A Eye Drops with Cyclodextrin Nanoparticles Jóhannsdóttir et al. (2017) developed and tested surfactant-free aqueous cyclosporin A eye drops containing cyclosporin/cyclodextrin nanoparticles for treating ocular inflammatory disorders. Their three-month toxicological testing on rabbits showed no adverse effects (Jóhannsdóttir, Kristinsson, Fülöp, Ásgrímsdóttir, Stefánsson, & Loftsson, 2017).

6. Inhibition of Angiogenesis Hernández et al. (2001) found that Cyclosporin A inhibits angiogenesis induced by vascular endothelial growth factor, potentially through the inhibition of cyclooxygenase-2. This suggests a novel mechanism underlying its beneficial effects in angiogenesis-related diseases (Hernández, Volpert, Íñiguez, Lorenzo, Martinez-Martinez, Grau, Fresno, & Redondo, 2001).

7. Positively Charged Nanoparticles for Oral Bioavailability El-Shabouri (2002) investigated positively and negatively charged cyclosporin-A nanoparticles for improved bioavailability, finding that chitosan-nanoparticles significantly enhanced bioavailability compared to other formulations (El-Shabouri, 2002).

8. Semi-Synthesis of Cyclosporins Peel and Scribner (2015) reviewed the synthetic chemistry of Cyclosporin A, detailing transformations at each of its eleven amino acids. This semi-synthesis approach has led to derivatives with distinct biological activities (Peel & Scribner, 2015).

9. Lectin-HPMA Copolymer-Cyclosporin Conjugates Lu et al. (2000) synthesized amino group containing cyclosporin A derivatives and conjugated them to N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers for potential colon disease treatment. These bioadhesive conjugates showed promising results in preliminary biological evaluations (Lu, Gao, Kopec̆ková, & Kopeček, 2000).

Wirkmechanismus

Cyclosporin A-Derivative 2, like Cyclosporin A, is likely to bind to cyclophilin and inhibit calcineurin . This inhibition prevents the transcription of interleukin (IL)-2 and several other cytokines in T lymphocytes .

Safety and Hazards

Cyclosporin A-Derivative 2 is considered hazardous. It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It is advised not to ingest, inhale, or have dermal contact with the substance .

Zukünftige Richtungen

Cyclosporin A and its derivatives, including Cyclosporin A-Derivative 2, are being investigated for their potential in treating various diseases. They have shown substantial anti-SARS-CoV-2 antiviral activity and anti-COVID-19 effect . Further clinical trials and research are needed to fully understand the potential of these compounds .

Eigenschaften

IUPAC Name

methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H104N10O13/c1-24-26-27-37(13)49(81-40(16)69)48(52(73)62-41(25-2)54(75)63(17)31-45(70)80-23)68(22)58(79)47(36(11)12)67(21)56(77)44(30-34(7)8)66(20)55(76)43(29-33(5)6)65(19)53(74)39(15)61-50(71)38(14)60-51(72)42(28-32(3)4)64(18)57(78)46(59)35(9)10/h24,26,32-39,41-44,46-49H,25,27-31,59H2,1-23H3,(H,60,72)(H,61,71)(H,62,73)/b26-24+/t37-,38+,39-,41+,42+,43+,44+,46+,47+,48+,49-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFGUZDCBKWXNG-LIVSJIKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H104N10O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1149.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclosporin A-Derivative 2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclosporin A-Derivative 2
Reactant of Route 2
Cyclosporin A-Derivative 2
Reactant of Route 3
Cyclosporin A-Derivative 2
Reactant of Route 4
Cyclosporin A-Derivative 2
Reactant of Route 5
Cyclosporin A-Derivative 2
Reactant of Route 6
Cyclosporin A-Derivative 2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.